molecular formula C17H27N5O3 B14092472 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14092472
M. Wt: 349.4 g/mol
InChI Key: QJCHRJSYDTTXLF-UHFFFAOYSA-N
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Description

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a morpholine ring and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves a Mannich reaction. This reaction introduces an aminoalkyl substituent into the molecule. The process involves the reaction of formaldehyde, 2,6-dimethylmorpholine, and a suitable purine derivative under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
  • 4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline

Uniqueness

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of a morpholine ring and a purine base. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C17H27N5O3

Molecular Weight

349.4 g/mol

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C17H27N5O3/c1-6-7-22-13(10-21-8-11(2)25-12(3)9-21)18-15-14(22)16(23)20(5)17(24)19(15)4/h11-12H,6-10H2,1-5H3

InChI Key

QJCHRJSYDTTXLF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(OC(C3)C)C

Origin of Product

United States

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